(1-Ethoxyvinyl)-trimethylsilane
Overview
Description
(1-Ethoxyvinyl)-trimethylsilane is an organosilicon compound characterized by the presence of an ethoxyvinyl group attached to a trimethylsilane moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and stability, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Ethoxyvinyl)-trimethylsilane can be synthesized through several methods. One common approach involves the reaction of vinyltrimethylsilane with ethyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: (1-Ethoxyvinyl)-trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It participates in substitution reactions, where the ethoxyvinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Trimethylsilane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(1-Ethoxyvinyl)-trimethylsilane finds applications in multiple scientific fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: The compound is employed in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (1-Ethoxyvinyl)-trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethoxyvinyl group provides a site for nucleophilic attack, while the trimethylsilane moiety stabilizes the intermediate species formed during the reaction. This dual functionality allows the compound to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Vinyltrimethylsilane: Similar in structure but lacks the ethoxy group, making it less reactive in certain transformations.
Ethoxyvinylsilane: Contains an ethoxyvinyl group but differs in the silicon substituents, affecting its reactivity and stability.
Trimethylsilyl Ethyl Ether: Another related compound with different reactivity due to the presence of an ether linkage.
Uniqueness: (1-Ethoxyvinyl)-trimethylsilane stands out due to its unique combination of an ethoxyvinyl group and a trimethylsilane moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-ethoxyethenyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-6-8-7(2)9(3,4)5/h2,6H2,1,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWKEIKHKKBKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510779 | |
Record name | (1-Ethoxyethenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81177-92-6 | |
Record name | (1-Ethoxyethenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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